molecular formula C13H11ClN2O B084410 2-((3-Chlorophenyl)amino)benzamide CAS No. 13625-33-7

2-((3-Chlorophenyl)amino)benzamide

Cat. No. B084410
CAS RN: 13625-33-7
M. Wt: 246.69 g/mol
InChI Key: BMOKTGIGLSDTMZ-UHFFFAOYSA-N
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Description

“2-((3-Chlorophenyl)amino)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-((3-Chlorophenyl)amino)benzamide” is represented by the linear formula C13H11ClN2O . Its molecular weight is 246.698 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, involve the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

  • Crystal Structure Analysis : The study of 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, a related compound, reveals planar phenyl and chlorophenyl rings. This structure is stabilized by intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and designing drugs (Palmer, Richards, & Lisgarten, 1995).

  • Plant Growth Regulation : Benzamides have shown potential as plant growth regulators. Some N-(2-benzoyl-4-chlorophenyl)benzamides exhibit higher plant growth-promoting activity than the standard benzyladenine (Hatim & Joshi, 2004).

  • Anticonvulsant Activity : A compound 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide showed effective anticonvulsant properties in animal models (Robertson et al., 1987).

  • Anticancer Agents : Benzamide derivatives, such as 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have been investigated for their pro-apoptotic and anticancer activities (Yılmaz et al., 2015).

  • Neuroleptic Activity : Certain benzamides have been designed as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

  • Antibacterial Activity : N-(3-Hydroxy-2-pyridyl)benzamides displayed significant antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Mobinikhaledi et al., 2006).

  • Histone Deacetylase Inhibition : Benzamide derivatives have been evaluated for inhibitory activity against histone deacetylase, which is crucial in cancer research and treatment (Suzuki et al., 1999).

Safety And Hazards

The safety data sheet for “2-((3-Chlorophenyl)amino)benzamide” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, are of significant interest in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

2-(3-chloroanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-12-7-2-1-6-11(12)13(15)17/h1-8,16H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKTGIGLSDTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358542
Record name 2-((3-Chlorophenyl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chlorophenyl)amino)benzamide

CAS RN

13625-33-7
Record name 2-((3-Chlorophenyl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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